molecular formula C16H13N3O2 B2546456 7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-45-1

7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2546456
CAS No.: 877649-45-1
M. Wt: 279.299
InChI Key: APWLLFTXDBSGOM-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a fused pyrido-pyrimidine core with a methyl substituent at position 7 and a phenyl group attached to the carboxamide nitrogen. This scaffold is notable for its pharmacological versatility, with derivatives exhibiting gastroprotective, antimalarial, and analgesic activities .

Properties

IUPAC Name

7-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-7-8-14-17-9-13(16(21)19(14)10-11)15(20)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWLLFTXDBSGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclocondensation

A foundational approach involves reacting 5-methylpyridin-2-amine with diethyl 2-(ethoxymethylene)malonate under microwave irradiation. This method, adapted from the synthesis of the ethyl ester precursor (5435-82-5), achieves cyclization in acetonitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Key parameters include:

  • Temperature : 150°C
  • Reaction Time : 20 minutes
  • Yield : 58% (precursor stage)

Post-synthesis, the ester group undergoes aminolysis with aniline to yield the target carboxamide. This two-step process balances speed and moderate efficiency but requires careful purification to remove residual starting materials.

The introduction of the N-phenyl carboxamide group employs distinct strategies depending on the stage of functionalization.

Late-Stage Coupling via Activators

A prevalent method involves coupling pre-formed 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with aniline using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). This approach, validated in analogous pyrimidine derivatives, offers:

  • Solvent : Dichloromethane
  • Base : N,N-Diisopropylethylamine (DIPEA)
  • Reaction Time : 12–24 hours
  • Yield Range : 45–65%

Comparative studies indicate that HATU outperforms traditional carbodiimide-based reagents (e.g., DCC) in minimizing racemization and side-product formation.

One-Pot Cyclization-Amidation

An optimized single-vessel synthesis eliminates intermediate isolation steps. Starting from 5-methylpyridin-2-amine and ethoxymethylenemalonate, in situ generation of the carboxylic acid intermediate precedes direct coupling with aniline. This method, though technically demanding, reduces solvent waste and improves overall yield (up to 52%).

Alternative Pathways and Modifications

Solid-Phase Synthesis

Emerging protocols utilize resin-bound intermediates to streamline purification. For example, Wang resin-linked malonate esters enable stepwise cyclization and amidation, with cleavage yielding the final product in 40–50% isolated yield.

Catalytic Amination

Palladium-catalyzed coupling between bromopyrido[1,2-a]pyrimidine derivatives and phenylboronic acids represents an exploratory route. While promising for structural diversification, current yields remain suboptimal (25–35%).

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield (%) Purity (%) Scalability
Microwave Cyclization DBU, Acetonitrile 150°C, 20 min 58* 85–90 Moderate
HATU-Mediated Coupling HATU, DIPEA RT, 24 h 65 ≥95 High
One-Pot Synthesis Ethoxymethylenemalonate Reflux, 8 h 52 88–92 Limited
Solid-Phase Wang Resin, TFA RT, 48 h 45 ≥90 Low

*Yield for ester precursor; amidation step adds 10–15% loss.

Critical Optimization Parameters

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) accelerates cyclization but complicates purification.
  • Chlorinated Solvents : Dichloromethane balances reactivity and ease of removal, favored in HATU-mediated reactions.

Temperature Control

Exceeding 160°C during microwave steps induces decomposition, reducing yields by 20–30%.

Catalytic Additives

Inclusion of molecular sieves (4Å) in amidation reactions suppresses hydrolysis, improving yields by 8–12%.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of pyridopyrimidine can inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.

A notable study evaluated several derivatives using the National Cancer Institute’s 60 human cancer cell line panel. The results indicated selective activity against breast cancer (MCF-7) and renal cancer cell lines, suggesting that this compound class could serve as a lead for developing new anticancer agents. The following table summarizes the IC50 values for some tested cell lines:

Cell Line IC50 (µM)
A54912.5
MCF-715.0

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines, which play a critical role in inflammatory responses. This property could be harnessed to develop treatments for various inflammatory diseases .

Antimicrobial Activity

Preliminary studies on pyridopyrimidine derivatives have also indicated antimicrobial properties. These compounds have shown efficacy against certain bacterial strains, suggesting their potential use in developing new antibiotics or treatments for infections .

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Methyl Substituent Position :

  • A methyl group at position 6 (e.g., N-cyclopentyl-6-methyl analogue) enhances gastroprotective activity compared to the 7-methyl derivative . This suggests steric or electronic interactions at position 6 are critical for binding to gastroprotective targets.
  • In contrast, the 7-methyl group in the target compound may favor alternative mechanisms, such as metabolic stability or solubility .

Carboxamide Substituents :

  • N-Phenyl vs. N-Cyclopentyl : The cyclopentyl group in the most active gastroprotective derivative likely improves lipophilicity and target engagement compared to the phenyl group .
  • Electron-Withdrawing Groups (EWGs) : Fluorobenzyl and trifluoromethylbenzyl substituents (e.g., Compound 21 and 37 in antimalarial studies) enhance antimalarial potency, possibly by increasing membrane permeability or enzyme inhibition .

Unsaturated cores (as in the target compound) may favor π-π stacking interactions with biological targets, relevant for analgesic activity .

Bioisosteric Replacements: The pyrido-pyrimidine nucleus acts as a bioisostere for 4-hydroxyquinolin-2-one, retaining analgesic activity despite structural differences. This highlights the scaffold's adaptability in mimicking pharmacophores .

Research Findings and Therapeutic Implications

  • Gastroprotective Activity : The N-cyclopentyl-6-methyl analogue outperforms the N-phenyl-7-methyl derivative, suggesting that optimizing the carboxamide substituent and methyl position could enhance prophylactic efficacy against NSAID-induced damage .
  • Antimalarial Potential: Fluorinated benzyl derivatives demonstrate moderate activity, indicating that introducing EWGs could expand the therapeutic scope of pyrido-pyrimidines beyond gastroprotection .
  • Analgesic Applications : The consistent activity of N-benzyl hydroxy derivatives underscores the scaffold's utility in pain management, with bioisosteric strategies enabling target modulation .

Biological Activity

7-Methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyridopyrimidine class, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C16H14N4O2C_{16}H_{14}N_4O_2 with a molecular weight of approximately 298.31 g/mol. The structure includes a pyridine ring fused with a pyrimidine ring, contributing to its biological activity.

PropertyValue
Molecular FormulaC16H14N4O2
Molecular Weight298.31 g/mol
IUPAC NameThis compound
SMILESCC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C)C=C1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which can lead to reduced inflammation and potential therapeutic effects in conditions like arthritis and other inflammatory diseases.
  • Antitumor Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through caspase activation and inhibition of cell proliferation pathways.
  • Antiviral Properties : Some studies suggest that compounds with similar structures can inhibit viral replication, making them potential candidates for antiviral drug development.

Anticancer Activity

A study evaluated the anticancer effects of various pyrido[1,2-a]pyrimidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
MDA-MB45329.1
MCF-715.3
A54922.5

These results indicate that this compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

In vitro studies have shown that the compound effectively inhibits the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation:

CompoundIC50 (µM)
7-methyl derivative25.0
Indomethacin (control)47.0

This suggests that it could be a promising candidate for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of pyrido[1,2-a]pyrimidine derivatives in clinical settings:

  • Case Study on Inflammatory Bowel Disease : A clinical trial involving patients with inflammatory bowel disease reported significant improvement in symptoms after treatment with a pyrido[1,2-a]pyrimidine derivative, which included 7-methyl-4-oxo-N-phenyl derivatives.
  • Anticancer Trials : Clinical trials assessing the effectiveness of pyrido[1,2-a]pyrimidine compounds in patients with advanced cancer showed promising results regarding tumor reduction and patient survival rates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how are key intermediates characterized?

  • Methodological Answer : The compound is synthesized via condensation reactions between pyrido-pyrimidine carboxylate esters and amines. For example, 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate reacts with benzylamines in boiling ethanol to form carboxamide derivatives. Structural confirmation relies on elemental analysis and ¹H NMR spectroscopy. Aromatic proton signals in the pyrido-pyrimidine nucleus exhibit characteristic shifts (e.g., downfield due to electron-withdrawing effects), aiding in structural validation .

Q. How is the purity and structural integrity of the compound verified in academic research?

  • Methodological Answer :

  • Elemental Analysis : Used to confirm stoichiometry (C, H, N content).
  • ¹H NMR Spectroscopy : Aromatic protons in the pyrido-pyrimidine core appear as distinct signals (e.g., δ 7.5–8.5 ppm for aromatic protons). Substituents like the phenyl group show splitting patterns indicative of substitution .
  • Melting Point Analysis : Sharp melting points (e.g., 180–220°C) indicate crystalline purity .

Q. What standard pharmacological models are used to evaluate the bioactivity of this compound?

  • Methodological Answer : The "acetic acid writhing" model is a standard assay for analgesic activity. Mice are injected intraperitoneally with acetic acid, and writhing episodes are counted over 20 minutes. Compounds showing ≥50% reduction in writhing compared to controls are considered active. Derivatives of pyrido-pyrimidine carboxamides exhibit consistent activity in this model .

Advanced Research Questions

Q. How does bioisosteric replacement of the pyrido-pyrimidine nucleus impact biological activity?

  • Methodological Answer : Bioisosteric studies compare the pyrido-pyrimidine core with 4-hydroxyquinolin-2-one analogs. Both scaffolds show similar structure-activity relationships (SAR) when substituted with benzylamide fragments. Computational modeling (e.g., molecular docking) can predict binding affinity overlaps, while experimental IC₅₀ values in bioassays validate these predictions. For example, electron-donating groups on the benzylamide fragment enhance analgesic efficacy in both scaffolds .

Q. What computational strategies optimize reaction conditions for synthesizing pyrido-pyrimidine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, solvent effects (e.g., ethanol vs. DMF) on reaction yields are modeled via solvation free energy calculations. Experimental validation involves varying temperatures (80–120°C) and monitoring yields via HPLC. ICReDD’s integrated computational-experimental approach demonstrates a 30–50% reduction in optimization time for similar heterocycles .

Q. How are contradictory data in SAR studies resolved for pyrido-pyrimidine carboxamides?

  • Methodological Answer : Contradictions arise from substituent positional effects (e.g., para vs. meta substitution on phenyl groups). Systematic SAR studies with controlled variables (e.g., logP, steric bulk) are conducted. For example:

  • Table 1 : Analgesic activity of derivatives with varying substituents
Substituent (R)% Writhing Inhibition
-H45%
-OCH₃72%
-NO₂38%
  • Meta-substituted electron-withdrawing groups (e.g., -NO₂) reduce activity, while para-methoxy enhances it due to improved receptor binding .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of pyrido-pyrimidine derivatives?

  • Methodological Answer :

  • ¹³C NMR : Differentiates keto-enol tautomers via carbonyl carbon shifts (δ 165–175 ppm for keto forms).
  • IR Spectroscopy : O-H stretches (~3200 cm⁻¹) confirm enolic forms, while C=O stretches (~1680 cm⁻¹) indicate keto dominance .

Data Contradiction Analysis

Q. Why do some studies report variable solubility profiles for pyrido-pyrimidine carboxamides?

  • Analysis : Solubility discrepancies stem from crystallinity differences (amorphous vs. crystalline forms). X-ray diffraction (XRD) identifies polymorphic forms, while DSC measures melting enthalpies. For example, amorphous derivatives dissolve readily in DMSO but precipitate in aqueous buffers, complicating bioassay reproducibility .

Tables for Key Findings

Table 2 : Spectral Data for this compound

TechniqueKey ObservationsReference
¹H NMR (400 MHz)δ 8.2 (s, 1H, pyrimidine-H), 7.6–7.4 (m, 5H, Ph)
Elemental AnalysisC: 62.1%, H: 4.3%, N: 12.8% (Calc: C 62.3%, H 4.2%, N 12.7%)
Melting Point198–200°C

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